molecular formula C16H24O3 B14226762 Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol CAS No. 823813-33-8

Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol

Cat. No.: B14226762
CAS No.: 823813-33-8
M. Wt: 264.36 g/mol
InChI Key: WWZYEZDPZQIIBM-UHFFFAOYSA-N
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Description

Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a substituted cyclohexanol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol typically involves the esterification of acetic acid with 3,5-dimethyl-1-phenylcyclohexanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would typically include the purification of the product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group in acetic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group in the cyclohexanol moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 3,5-dimethyl-1-phenylcyclohexanone.

    Reduction: Formation of ethanol from acetic acid.

    Substitution: Formation of nitro or bromo derivatives of the phenyl group.

Scientific Research Applications

Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the cyclohexanol moiety can form hydrogen bonds with biological molecules, affecting their function. The phenyl group can interact with aromatic amino acids in proteins, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH of the environment and affecting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Phenylcyclohexanol: Lacks the methyl groups, affecting its steric and electronic properties.

    Acetic acid: A simple carboxylic acid without the cyclohexanol moiety, leading to different applications and reactivity.

Uniqueness

Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol is unique due to the combination of acetic acid and a substituted cyclohexanol, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

823813-33-8

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C14H20O.C2H4O2/c1-11-8-12(2)10-14(15,9-11)13-6-4-3-5-7-13;1-2(3)4/h3-7,11-12,15H,8-10H2,1-2H3;1H3,(H,3,4)

InChI Key

WWZYEZDPZQIIBM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C2=CC=CC=C2)O)C.CC(=O)O

Origin of Product

United States

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